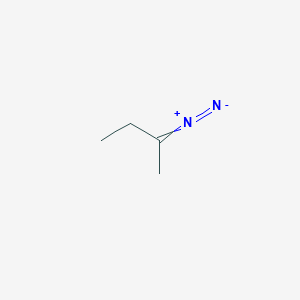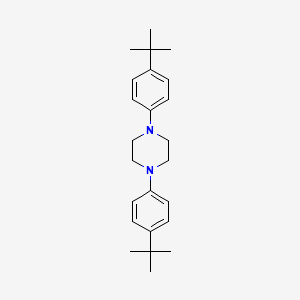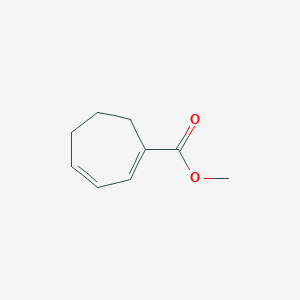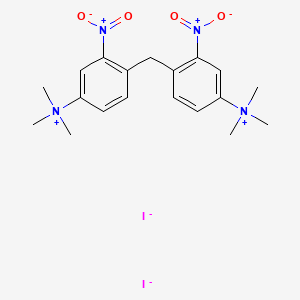
4,4'-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide is a chemical compound known for its unique structure and properties. It is characterized by the presence of two anilinium groups, each substituted with three methyl groups and a nitro group, connected by a methylene bridge. The compound is often used in various scientific research applications due to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide typically involves the reaction of 4,4’-Methylenebis(N,N-dimethylaniline) with methyl iodide and nitric acid. The process can be summarized as follows:
Starting Material: 4,4’-Methylenebis(N,N-dimethylaniline)
Methylation: The starting material is treated with methyl iodide to introduce the trimethyl groups.
Nitration: The methylated product is then nitrated using nitric acid to introduce the nitro groups.
Iodination: Finally, the compound is treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamine derivatives.
Substitution: Formation of various substituted anilinium compounds.
Applications De Recherche Scientifique
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, while the anilinium groups can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Methylenebis(N,N-dimethylaniline)
- 4,4’-Methylenebis(N,N-dimethylaniline) diiodide
- 4,4’-Methylenebis(N,N-dimethylaniline) nitrate
Uniqueness
4,4’-Methylenebis(N,N,N-trimethyl-3-nitroanilinium) diiodide is unique due to the presence of both trimethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
64379-90-4 |
|---|---|
Formule moléculaire |
C19H26I2N4O4 |
Poids moléculaire |
628.2 g/mol |
Nom IUPAC |
trimethyl-[3-nitro-4-[[2-nitro-4-(trimethylazaniumyl)phenyl]methyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C19H26N4O4.2HI/c1-22(2,3)16-9-7-14(18(12-16)20(24)25)11-15-8-10-17(23(4,5)6)13-19(15)21(26)27;;/h7-10,12-13H,11H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
RIVXPNQIPORJKO-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)[N+](C)(C)C)[N+](=O)[O-])[N+](=O)[O-].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
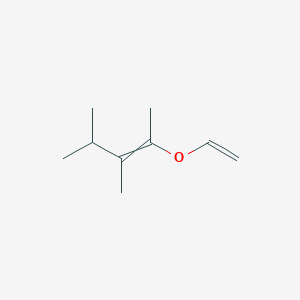
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)

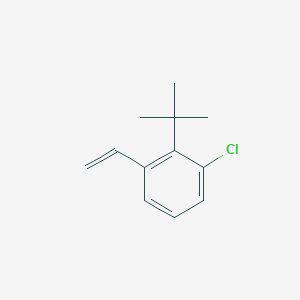
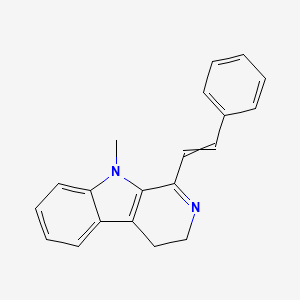
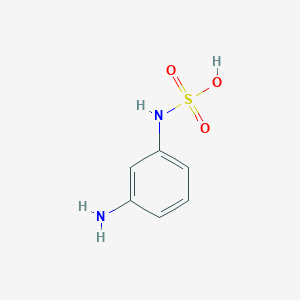

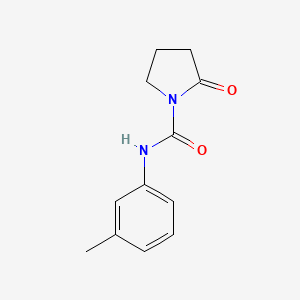
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)

